n,3-dimethylbutanamide
Description
N,3-Dimethylbutanamide (CAS: 21458-36-6) is a branched amide with the molecular formula C₆H₁₃NO and an average molecular mass of 115.176 g/mol . Its structure features a butanamide backbone substituted with a methyl group at the nitrogen (N-methyl) and another methyl group at the third carbon (C3). This compound is primarily used in organic synthesis and pharmaceutical intermediates due to its stability and versatility in reactions .
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
N,3-dimethylbutanamide |
InChI |
InChI=1S/C6H13NO/c1-5(2)4-6(8)7-3/h5H,4H2,1-3H3,(H,7,8) |
InChI Key |
GFWZPTGIVKRQNM-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC |
Canonical SMILES |
CC(C)CC(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method to synthesize n,3-dimethylbutanamide involves the amidation of 3,3-dimethylbutanoic acid with ammonia or an amine under acidic or basic conditions.
Industrial Production Methods: Industrially, this compound can be produced by the catalytic hydrogenation of 3,3-dimethylbutanenitrile in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n,3-dimethylbutanamide can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: This compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines in the presence of a base.
Major Products:
Oxidation: 3,3-dimethylbutanoic acid.
Reduction: 3,3-dimethylbutylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: n,3-dimethylbutanamide is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals . Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties . Medicine: This compound is explored for its potential use in drug development, especially in the design of enzyme inhibitors . Industry: It is used in the production of polymers and resins, as well as in the formulation of specialty chemicals .
Mechanism of Action
The mechanism by which n,3-dimethylbutanamide exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amide Nitrogen
N,N,3-Trimethylbutanamide (CAS: 5370-28-5)
- Structure : Differs by an additional methyl group on the nitrogen (N,N-dimethyl).
- Properties : Increased steric hindrance and electron-donating effects from the N,N-dimethyl groups reduce nucleophilic reactivity compared to N,3-dimethylbutanamide. This makes it less reactive in acyl transfer reactions .
N-Cyclohexyl-3,3-dimethylbutanamide (CAS: 7473-22-5)
Substituent Variations on the Butanamide Chain
2-Amino-2,3-dimethylbutanamide (C₆H₁₄N₂O)
- Structure: Contains an amino group at C2 and methyl groups at C2 and C3.
- Synthesis: Produced via hydrolysis of 2-amino-2,3-dimethylbutanonitrile with sulfuric acid .
- Applications: A racemic mixture (L- and R-enantiomers) is used as an intermediate in synthesizing imidazolinone herbicides. Its crystal structure reveals intermolecular N–H···O hydrogen bonds, enhancing thermal stability .
(R)-N-((S)-1-Aminopropan-2-yl)-2,4-dihydroxy-3,3-dimethylbutanamide Hydrochloride
Functionalized Derivatives
3,3-Dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide (CAS: 510736-60-4)
- Structure : Aryl sulfonyl group at the para position of the phenyl ring.
- Properties : The sulfonyl group enhances electrophilicity, making it suitable for protease inhibition studies. This structural motif is seen in antiviral agents like nirmatrelvir .
(R)-2-Amino-N,3-dimethylbutanamide Hydrochloride (CAS: 202825-94-3)
Comparative Data Table
Key Findings
- Steric and Electronic Effects : Methyl groups at C3 and N enhance steric hindrance and electron donation, reducing reactivity in nucleophilic acyl substitution reactions .
- Biological Relevance : Derivatives with hydroxyl or sulfonyl groups (e.g., MMV693183, nirmatrelvir) demonstrate the importance of hydrogen bonding and electrophilic motifs in drug design .
- Crystallographic Insights: Hydrogen bonding networks in 2-amino-2,3-dimethylbutanamide contribute to its stability, critical for agricultural applications .
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